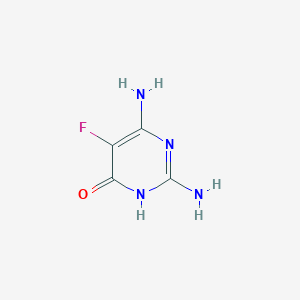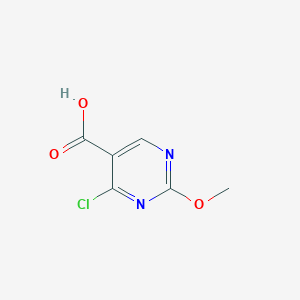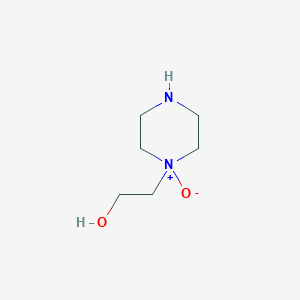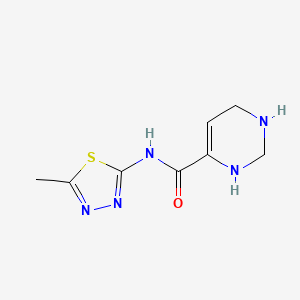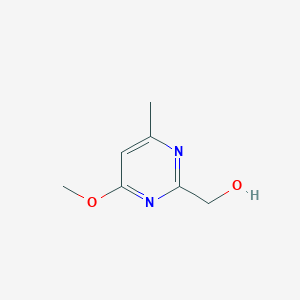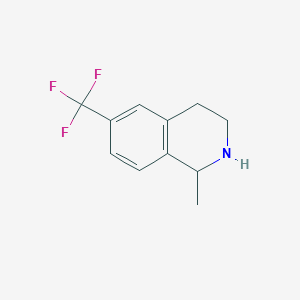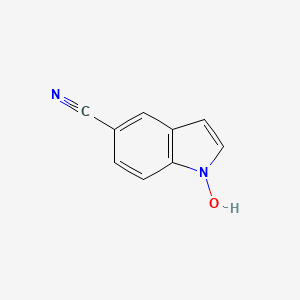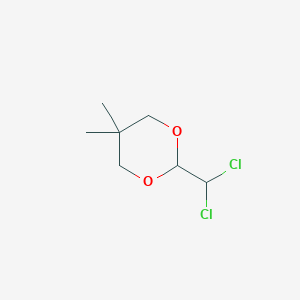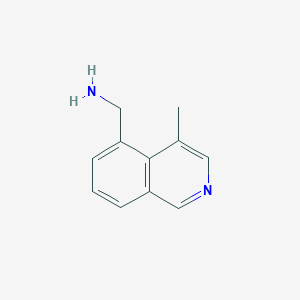
Nickeltrifluoroacetylacetonate,dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickeltrifluoroacetylacetonate, dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two trifluoroacetylacetonate ligands and two water molecules. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickeltrifluoroacetylacetonate, dihydrate can be synthesized through the reaction of nickel(II) salts with trifluoroacetylacetone in the presence of a base. The typical reaction involves dissolving nickel(II) chloride or nickel(II) acetate in water, followed by the addition of trifluoroacetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of nickeltrifluoroacetylacetonate, dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Nickeltrifluoroacetylacetonate, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other chelating agents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickeltrifluoroacetylacetonate, dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a precursor for the synthesis of bioactive nickel complexes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of nickel-based drugs.
Industry: It is used in the production of advanced materials, such as nickel-containing polymers and coatings.
Wirkmechanismus
The mechanism of action of nickeltrifluoroacetylacetonate, dihydrate involves the coordination of the nickel ion with the trifluoroacetylacetonate ligands. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to potential biological effects. The pathways involved in its mechanism of action include redox reactions and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Nickeltrifluoroacetylacetonate, dihydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Nickel(II) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability.
Nickel(II) dibenzoylmethane: Another nickel complex with different ligands, used in various catalytic applications.
Uniqueness: Nickeltrifluoroacetylacetonate, dihydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis and material science .
Eigenschaften
Molekularformel |
C10H12F6NiO6 |
|---|---|
Molekulargewicht |
400.88 g/mol |
IUPAC-Name |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;; |
InChI-Schlüssel |
DWFLHXGGTXXXJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
